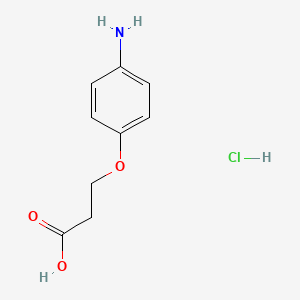

3-(4-Aminophenoxy)propanoic acid hydrochloride

描述

3-(4-Aminophenoxy)propanoic acid hydrochloride is a hydrochloride salt of a propanoic acid derivative featuring a 4-aminophenoxy group. Hydrochloride salts are commonly employed to enhance solubility and stability in pharmaceutical applications.

属性

IUPAC Name |

3-(4-aminophenoxy)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-7-1-3-8(4-2-7)13-6-5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTINZKCLGODOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(4-Aminophenoxy)propanoic acid hydrochloride, a compound derived from the incorporation of a 4-aminophenoxy moiety into a propanoic acid structure, has garnered attention due to its potential biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 3-(4-aminophenoxy)propanoic acid derivatives against multidrug-resistant pathogens. The compound exhibits structure-dependent activity against various strains, including those classified under the ESKAPE group, which are notorious for their resistance to conventional antibiotics.

Key Findings

- Broad-Spectrum Activity : The derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values ranged from 0.5 to 64 µg/mL for various strains .

- Antifungal Properties : The compounds also showed promising antifungal activity against drug-resistant Candida species, including Candida auris, with MIC values indicating effective inhibition .

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Pseudomonas aeruginosa | 16 - 64 |

| Candida auris | 8 - 64 |

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines, particularly focusing on non-small cell lung cancer (NSCLC).

Research Insights

- Cytotoxicity : Compounds derived from this scaffold were tested on A549 cells, revealing that certain derivatives reduced cell viability by up to 50%, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

- Mechanism of Action : The observed anticancer effects are attributed to the ability of these compounds to target tubulin, disrupting microtubule dynamics essential for cancer cell proliferation .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits significant antioxidant properties.

Mechanism and Benefits

- DPPH Radical Scavenging : The compound has been shown to effectively scavenge DPPH radicals, indicating its potential as an antioxidant agent capable of mitigating oxidative stress in cells .

- Therapeutic Implications : By modulating oxidative stress pathways, these compounds may enhance the efficacy of chemotherapy treatments while protecting normal tissues from oxidative damage .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of a series of derivatives against a panel of multidrug-resistant pathogens. Results indicated that compounds with hydroxyl substitutions displayed enhanced activity against both bacterial and fungal strains .

- Anticancer Screening : In vitro studies using A549 cell lines demonstrated that specific derivatives not only inhibited cell growth but also suppressed migration, suggesting potential for metastasis prevention .

科学研究应用

Antimicrobial Applications

Recent studies have demonstrated that derivatives of 3-(4-Aminophenoxy)propanoic acid exhibit significant antimicrobial properties against multidrug-resistant pathogens. These compounds were tested against clinically relevant bacterial and fungal strains identified by the World Health Organization as high-priority ESKAPE pathogens.

Table 1: Antimicrobial Activity of 3-(4-Aminophenoxy)propanoic Acid Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2 | MRSA | 1-8 µg/mL |

| 31 | P. aeruginosa | 64 µg/mL |

| 36 | E. faecalis | 32 µg/mL |

| 14 | C. auris | 8-64 µg/mL |

These findings indicate that the structural modifications of the compound can enhance its efficacy against resistant strains, making it a promising candidate for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of 3-(4-Aminophenoxy)propanoic acid derivatives have been evaluated using various cancer cell lines, particularly non-small cell lung cancer (NSCLC) models. Certain derivatives exhibited significant cytotoxicity and reduced cell viability.

Table 2: Anticancer Activity Against A549 Cell Line

| Compound | Viability Reduction (%) | Comparison with Doxorubicin |

|---|---|---|

| 20 | 82.8 | Higher |

| 21 | 65.8 | Comparable |

| 22 | 82.6 | Comparable |

Notably, compound 20 demonstrated potent antioxidant activity alongside its anticancer effects, suggesting a dual mechanism of action that could be beneficial in therapeutic contexts .

Antioxidant Properties

The antioxidant capabilities of these compounds were assessed through various assays, including DPPH radical scavenging and ferric ion reducing power tests. The results indicated that many derivatives possess strong antioxidant activities, which are crucial for mitigating oxidative stress in biological systems.

Table 3: Antioxidant Activity Assessment

| Compound | DPPH Scavenging Activity (%) | FRAP Assay Result |

|---|---|---|

| 20 | 61.2 | High |

| 14 | 57.9 | Moderate |

| 36 | Varies | Low |

The antioxidant activity is attributed to specific structural features within the compounds, highlighting the importance of molecular design in enhancing bioactivity .

相似化合物的比较

Comparison with Similar Compounds

The following comparison focuses on structural analogs, substituent effects, physicochemical properties, and biological activities (Table 1).

Structural Analogs and Substituent Effects

- Synthesis: Produced via hydrolysis of ethyl esters, yielding a grayish-white crystalline solid (mp 193–195°C) . Key Difference: Lack of phenoxy group reduces polarity compared to the target compound.

- 3-(4-Chlorophenoxy)propan-1-amine Hydrochloride (): Structure: Chlorophenoxy group with an amine-terminated propane chain. Key Difference: Chlorine substitution and amine positioning may confer distinct electronic and steric properties.

- 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid (): Structure: Nitro and hydroxyl groups on the phenyl ring. Physicochemical: Solid with mp 80–90°C; nitro groups enhance acidity and electron-withdrawing effects .

- Application: Investigated for halogenation and hydrazone derivatization in drug design .

- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid (): Structure: Diiodo and hydroxyl substitutions increase molecular weight and steric bulk. Biological Impact: Iodine atoms may influence thyroid hormone mimicry or receptor binding .

Physicochemical Properties

Hydrochloride salts generally exhibit higher solubility in polar solvents. For example:

- 3-(4-Aminophenyl)propanoic Acid Hydrochloride: mp 193–195°C .

- 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid: mp 80–90°C .

- Ethyl 3-(4-(aminomethyl)phenyl)propanoate Hydrochloride: Molecular weight 243.73 g/mol; stored at 2–8°C .

Table 1: Comparative Overview of Propanoic Acid Derivatives

准备方法

Nucleophilic Substitution Approach Starting from 4-Nitrophenol

One well-documented approach begins with 4-nitrophenol as the starting material. The reaction involves:

Step 1: Michael Addition or Ether Formation

4-Nitrophenol reacts with an appropriate haloalkyl acid derivative (e.g., 3-chloropropanoic acid or its esters) under basic conditions to form 3-(4-nitrophenoxy)propanoic acid or its ester.Step 2: Reduction of the Nitro Group

The nitro group on the aromatic ring is reduced to an amino group, typically using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction (e.g., iron and hydrochloric acid or tin chloride).Step 3: Formation of Hydrochloride Salt

The free amine is treated with hydrochloric acid to form the hydrochloride salt, improving the compound's crystalline properties and stability.

This method is favored for its straightforwardness and relatively high yields.

Esterification and Amidation Routes

Alternative approaches involve:

- Esterification of 3-(4-aminophenoxy)propanoic acid to form methyl or ethyl esters, facilitating purification and handling.

- Amidation reactions where the acid or ester intermediates react with ammonia or amines to form amides, which can be further modified.

These methods allow for the preparation of derivatives and may be adapted for scale-up.

Example Experimental Procedure

Based on related synthetic procedures for similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives), a typical synthesis might proceed as follows:

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 4-Nitrophenol + 3-chloropropanoic acid, K2CO3, reflux in acetone | Formation of 3-(4-nitrophenoxy)propanoic acid ester | Nucleophilic substitution step |

| 2 | Catalytic hydrogenation (Pd/C, H2, ethanol) | Reduction of nitro group to amino group | Yields 3-(4-aminophenoxy)propanoic acid ester |

| 3 | Hydrolysis with aqueous acid or base | Conversion of ester to acid | Prepares free acid form |

| 4 | Treatment with HCl in ether or ethanol | Formation of hydrochloride salt | Improves solubility and stability |

Research Findings and Yields

- The nucleophilic substitution step typically proceeds with yields ranging from 70% to 90%, depending on reaction time and temperature.

- Catalytic hydrogenation for nitro reduction is efficient, often achieving >95% conversion under mild conditions.

- Hydrochloride salt formation is quantitative and results in a stable crystalline product.

- Purification is commonly performed by recrystallization or chromatography.

Analytical Characterization

The identity and purity of this compound are confirmed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Characteristic chemical shifts for aromatic protons, amino group, and propanoic acid backbone.Mass Spectrometry (MS):

Molecular ion peaks consistent with the molecular weight of the hydrochloride salt.Infrared Spectroscopy (IR):

Bands corresponding to NH2 stretching, aromatic C–O–C ether linkages, and carboxylic acid groups.Elemental Analysis:

Confirms the presence of hydrochloride salt by chlorine content.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic substitution + reduction | 4-Nitrophenol + haloalkyl acid | K2CO3, reflux; Pd/C hydrogenation | 70-90 | Straightforward, high yield | Requires hydrogenation setup |

| Esterification + amidation | 3-(4-Aminophenoxy)propanoic acid | Methanol/sulfuric acid; ammonia treatment | 60-85 | Allows derivative synthesis | Multi-step, purification needed |

| Direct amination of phenoxypropanoic acid | 3-(4-Halophenoxy)propanoic acid | Ammonia, elevated temperature | 50-75 | Simple reagents | Lower yield, harsher conditions |

常见问题

Q. What are the key considerations in optimizing the synthesis of 3-(4-Aminophenoxy)propanoic acid hydrochloride to ensure high yield and purity?

Methodological Answer: Synthetic optimization requires careful selection of reaction conditions, including:

- Catalyst choice : Acidic or basic catalysts (e.g., HCl or KCO) to facilitate esterification or hydrolysis steps, as seen in analogous propanoic acid derivatives .

- Temperature control : Maintaining 60–80°C during coupling reactions to avoid side products like oxidized byproducts.

- Purification : Gradient chromatography (silica gel or HPLC) and recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via H NMR (e.g., δ 3.8–4.2 ppm for propanoic acid backbone) and LC-MS (m/z 244.07 for [M+H]) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- Spectroscopy : H/C NMR to confirm the aminophenoxy moiety (e.g., aromatic protons at δ 6.5–7.5 ppm) and propanoic acid backbone.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point (e.g., 80–90°C range, as observed in structurally similar hydrochlorides) and assess hygroscopicity .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to 40°C/75% relative humidity for 4 weeks and analyze via HPLC for degradation products (e.g., free amine or hydrolyzed propanoic acid).

- Light sensitivity : Use UV-Vis spectroscopy to detect photodegradation (λ~270 nm for aromatic systems) .

- Storage recommendations : Airtight containers with desiccants, stored at –20°C for long-term stability .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its biological interactions and pharmacokinetic properties?

Methodological Answer:

- Chiral analysis : Use chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) to resolve enantiomers. Compare binding affinities to target receptors (e.g., GPCRs) via surface plasmon resonance (SPR).

- Pharmacokinetics : Radiolabel the compound (C or H) to study absorption/distribution in rodent models. Stereospecific metabolism may alter half-life, as observed in related amino acid derivatives .

Q. What strategies can resolve discrepancies in reported solubility or stability data for this compound across studies?

Methodological Answer:

- Controlled replication : Standardize solvents (e.g., PBS at pH 7.4 vs. DMSO) and temperature (25°C ± 1°C).

- Data triangulation : Cross-validate using orthogonal methods (e.g., NMR for solubility, Karl Fischer titration for water content).

- Meta-analysis : Compare datasets from PubChem, CAS, and peer-reviewed studies to identify outliers caused by impurities (e.g., residual solvents) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking simulations : Use Schrödinger Suite or AutoDock to predict interactions with enzymatic active sites (e.g., binding free energy < –8 kcal/mol for high affinity).

- QSAR studies : Corolate electronic parameters (Hammett σ) of substituents on the aminophenoxy group with in vitro IC values.

- ADMET prediction : SwissADME or pkCSM tools to optimize logP (target 1–3) and reduce hepatotoxicity risks .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Reaction profiling : Use in situ FTIR or F NMR (if fluorine substituents are present) to track intermediate formation.

- Kinetic studies : Vary reaction parameters (e.g., solvent polarity, base strength) to identify conditions favoring SN1 vs. SN2 pathways. Discrepancies may arise from trace metal catalysts or moisture content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。